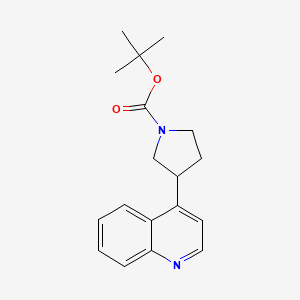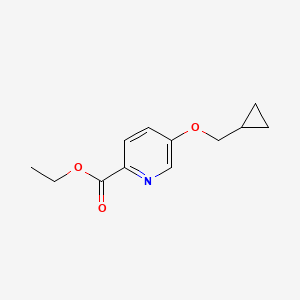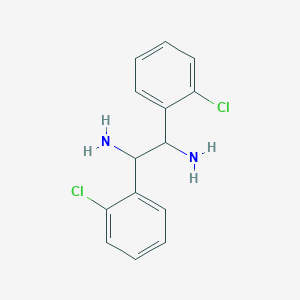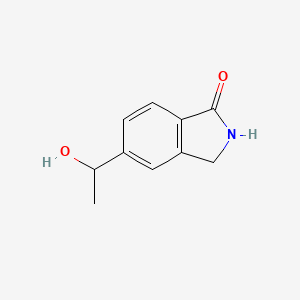
3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1-oxide is an organic compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans, with one oxygen atom replaced by a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1-oxide typically involves the oxidation of the corresponding thiopyran. Common oxidizing agents used in this process include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides. The reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiopyran form.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiopyran derivatives.
Substitution: Functionalized thiopyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiopyran ring can form covalent bonds with nucleophilic sites in proteins, leading to modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Thiopyran: The parent compound without the oxide group.
Sulfoxides: Compounds with a sulfur-oxygen double bond.
Sulfones: Compounds with two sulfur-oxygen double bonds.
Uniqueness
3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1-oxide is unique due to the presence of the oxide group, which imparts different chemical reactivity and biological activity compared to its parent compound and other sulfur-containing heterocycles.
Propiedades
Fórmula molecular |
C7H12O2S |
|---|---|
Peso molecular |
160.24 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-oxothian-4-one |
InChI |
InChI=1S/C7H12O2S/c1-7(2)5-10(9)4-3-6(7)8/h3-5H2,1-2H3 |
Clave InChI |
VVDBWCJWGQKTEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CS(=O)CCC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332350.png)









![2-Phenyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15332381.png)
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid](/img/structure/B15332389.png)
![1,2-Bis[4-(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B15332403.png)

